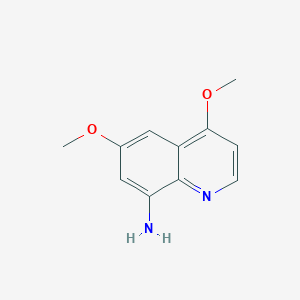

4,6-dimethoxyquinolin-8-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dimethoxyquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-14-7-5-8-10(15-2)3-4-13-11(8)9(12)6-7/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWUDEWBSKPLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(C=C(C2=NC=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 4,6-dimethoxyquinolin-8-amine

This technical guide details the synthesis of 4,6-dimethoxyquinolin-8-amine , a critical pharmacophore in the development of antimalarial drugs (related to primaquine/tafenoquine) and kinase inhibitors.[1]

The pathway selected prioritizes regiospecificity and scalability , utilizing the Gould-Jacobs reaction to construct the quinoline core, followed by nucleophilic aromatic substitution to install the 4-methoxy group.[1]

Executive Summary & Retrosynthetic Strategy

The synthesis of 4,6-dimethoxyquinolin-8-amine presents a specific regiochemical challenge: installing methoxy groups at the 4- (pyridine ring) and 6- (benzene ring) positions while maintaining an amine at the 8-position.[1]

Direct nitration of 4,6-dimethoxyquinoline often yields a mixture of 5-nitro and 8-nitro isomers, requiring tedious chromatographic separation.[1] Therefore, this guide recommends a de novo ring construction approach starting from 4-methoxy-2-nitroaniline .[1] This ensures the 6-methoxy and 8-nitro functionalities are pre-installed in the correct positions before the pyridine ring is formed.[1]

Retrosynthetic Analysis[1]

-

Target: 4,6-dimethoxyquinolin-8-amine.[1]

-

Precursor: 4,6-dimethoxy-8-nitroquinoline.[1]

-

Key Intermediate: 4-chloro-6-methoxy-8-nitroquinoline (allows reliable installation of the 4-OMe).[1]

-

Core Construction: 6-methoxy-8-nitroquinolin-4(1H)-one via Gould-Jacobs Cyclization .[1]

-

Starting Material: 4-methoxy-2-nitroaniline (CAS 96-96-8).[1]

Pathway Visualization

The following diagram outlines the logical flow of the synthesis, including reagents and key intermediates.

Caption: Step-wise synthesis pathway from aniline precursor to final aminoquinoline target.

Detailed Experimental Protocols

Step 1: Condensation & Cyclization (Gould-Jacobs Reaction)

This step constructs the quinoline skeleton.[1] The starting material, 4-methoxy-2-nitroaniline, is condensed with diethyl ethoxymethylenemalonate (EMME) to form an enamine, which is then thermally cyclized.[1]

-

Rationale: The nitro group at position 2 (which becomes position 8) deactivates the ring, making the Friedel-Crafts type cyclization difficult. High temperatures (Dowtherm A) are required to overcome this energy barrier.

Protocol:

-

Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 4-methoxy-2-nitroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture to 110–120°C for 2–3 hours. Ethanol is evolved and can be removed via the trap or vacuum.

-

Verify the formation of the enamine intermediate by TLC (or solidification upon cooling).

-

Cyclization: Add the crude enamine to pre-heated Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C .

-

Stir at 250°C for 30–60 minutes.

-

Cool the mixture to room temperature. Dilute with hexane or diethyl ether to precipitate the product.

-

Filter the solid, wash with hexane (to remove Dowtherm A), and dry.

-

Product: 6-Methoxy-8-nitroquinolin-4(1H)-one.[1]

Step 2: Chlorination (Activation of C-4)

Direct methylation of the 4-hydroxy (tautomer of 4-one) group is prone to N-alkylation.[1] Converting the hydroxyl to a chloride provides a versatile electrophile for clean substitution.

Protocol:

-

Suspend 6-methoxy-8-nitroquinolin-4(1H)-one (1.0 eq) in Phosphorus Oxychloride (POCl₃) (5–10 vol).

-

Optional: Add a catalytic amount of DMF (dimethylformamide) to accelerate the Vilsmeier-Haack type mechanism.[1]

-

Reflux the mixture (approx. 105°C) for 2–4 hours until the solid dissolves and TLC shows consumption of starting material.

-

Quenching (Hazard): Cool the mixture and pour slowly onto crushed ice/water with vigorous stirring. Maintain temperature <20°C to prevent hydrolysis of the product.

-

Neutralize with Ammonium Hydroxide (NH₄OH) to pH 8–9.

-

Extract with Dichloromethane (DCM). Dry organic layer over Na₂SO₄ and concentrate.

-

Product: 4-Chloro-6-methoxy-8-nitroquinoline.

Step 3: Methoxylation (Installation of 4-OMe)

Nucleophilic aromatic substitution (

Protocol:

-

Prepare a solution of Sodium Methoxide (NaOMe) (2.0 eq) in anhydrous Methanol .

-

Add 4-chloro-6-methoxy-8-nitroquinoline (1.0 eq).[1]

-

Reflux the mixture (65°C) for 4–6 hours.

-

Monitor by TLC (The chloride is usually less polar than the methoxy product).

-

Concentrate the solvent.[3][4] Resuspend the residue in water.

-

Filter the precipitate or extract with Ethyl Acetate.

-

Product: 4,6-Dimethoxy-8-nitroquinoline.

Step 4: Nitro Reduction (Final Deprotection)

The final step converts the nitro group to the primary amine. Catalytic hydrogenation is cleanest, but iron-mediated reduction is robust if halogen sensitivity is a concern (though no halogens remain here).[1]

Protocol (Catalytic Hydrogenation):

-

Dissolve 4,6-dimethoxy-8-nitroquinoline in Methanol or Ethanol .[1]

-

Add 10% Pd/C (10 wt% of substrate) under an Argon atmosphere.

-

Purge with Hydrogen gas (H₂) (balloon pressure or 30 psi in a Parr shaker).

-

Stir at room temperature for 2–12 hours.

-

Filter through a Celite pad to remove the catalyst.

-

Concentrate the filtrate to obtain the target amine.

-

Purification: Recrystallize from Ethanol/Hexane or convert to the hydrochloride salt (using HCl/Dioxane) for long-term storage.

-

Final Product: 4,6-Dimethoxyquinolin-8-amine.

Key Data & Process Parameters

The following table summarizes critical parameters for process control.

| Parameter | Step 1: Cyclization | Step 2: Chlorination | Step 3: Methoxylation | Step 4: Reduction |

| Reagent | EMME / Dowtherm A | POCl₃ | NaOMe / MeOH | H₂ / Pd-C |

| Temperature | 250°C | 105°C (Reflux) | 65°C (Reflux) | 25°C (RT) |

| Time | 1 hr (reaction) | 3 hrs | 5 hrs | 4–12 hrs |

| Critical Risk | Thermal runaway; Solidification | Exothermic quench; HCl gas | Moisture sensitivity | Pyrophoric catalyst |

| Yield Expectation | 50–65% | 80–90% | 85–95% | 90–95% |

| Appearance | Tan/Brown Solid | Yellow Solid | Pale Yellow Solid | Off-white/Yellow Solid |

Scientific Integrity & Troubleshooting

Mechanism of Regioselectivity[2]

-

Why 4-methoxy-2-nitroaniline? The Skraup or Gould-Jacobs cyclization occurs ortho to the amine.[1] In 4-methoxy-2-nitroaniline, the position ortho to the amine (C-6 of aniline) is unsubstituted, allowing ring closure.[1] This places the aniline's C-4 methoxy at the quinoline's C-6 position, and the aniline's C-2 nitro at the quinoline's C-8 position.[1]

-

Why not nitrate 4,6-dimethoxyquinoline directly? While feasible, nitration of 6-methoxyquinoline typically yields a mixture of 8-nitro (major) and 5-nitro (minor) isomers.[1] Separating these isomers at a late stage reduces overall yield and increases purification costs. The de novo synthesis guarantees the 8-nitro placement.[1]

Self-Validating Checks[1]

-

Step 2 Check: The disappearance of the broad O-H/N-H stretch in IR and the appearance of a distinct pattern in NMR (shift of adjacent protons due to Cl electronegativity) confirms the conversion to the chloro-intermediate.

-

Step 3 Check: In ^1H NMR, look for the appearance of a second methoxy singlet (approx. 4.0 ppm). Integration should show 6 protons total (3H for 6-OMe, 3H for 4-OMe).[1]

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Carroll, F. I., Berrang, B. D., & Linn, C. P. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials.[1][5] Journal of Medicinal Chemistry, 22(6), 694–699. Link

-

Vangapandu, S., et al. (2003). 8-Quinolinamines and their amino acid conjugates as broad-spectrum anti-infectives.[1] Bioorganic & Medicinal Chemistry, 14, 10140. (Describes analogous Skraup/Gould-Jacobs routes for 8-aminoquinolines).

-

Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction.[1] Journal of the American Chemical Society, 68(7), 1264–1266. Link

Sources

physicochemical properties of 4,6-dimethoxyquinolin-8-amine

An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dimethoxyquinolin-8-amine

Introduction

4,6-Dimethoxyquinolin-8-amine is a heterocyclic aromatic amine belonging to the quinoline class of compounds. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the field of antimalarials like primaquine and tafenoquine.[1][2] The specific substitution pattern of an amino group at the 8-position and methoxy groups at the 4- and 6-positions renders 4,6-dimethoxyquinolin-8-amine a key building block and a compound of significant interest for researchers in drug discovery and development. Its structural features suggest potential applications in developing novel antimicrobial and anticancer agents, leveraging mechanisms such as DNA intercalation or enzyme inhibition.[3][]

This guide provides a comprehensive overview of the core . As a Senior Application Scientist, my objective is not merely to list data but to provide a validated framework for the characterization of this molecule. The protocols described herein are designed to be self-validating, ensuring that each piece of data is supported by orthogonal methods, thereby guaranteeing the scientific integrity required for progression through the drug development pipeline.

Core Molecular and Structural Properties

The foundational step in characterizing any potential drug candidate is the unambiguous confirmation of its identity and core molecular properties. These data serve as the bedrock for all subsequent analyses.

Structural and Molecular Data

The fundamental attributes of 4,6-dimethoxyquinolin-8-amine are summarized in the table below. The molecular formula and weight are critical for all stoichiometric calculations, while the CAS number provides a unique identifier for cross-referencing in chemical databases and literature.

| Property | Value | Source |

| IUPAC Name | 4,6-dimethoxyquinolin-8-amine | - |

| CAS Number | 63456-97-3 | |

| Molecular Formula | C₁₁H₁₂N₂O₂ | [5] |

| Molecular Weight | 204.23 g/mol | |

| Canonical SMILES | COC1=C2C=C(C=C(C2=NC=C1)N)OC | [5] |

| InChIKey | WCWUDEWBSKPLPF-UHFFFAOYSA-N | [5] |

Synthesis Outline

While multiple synthetic routes can be envisioned, the most common and reliable approach for generating 8-aminoquinolines involves the reduction of an 8-nitroquinoline precursor.[3] This transformation is critical and must be optimized to prevent over-reduction of the quinoline ring system.

Caption: High-level synthesis workflow for 4,6-dimethoxyquinolin-8-amine.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides an irrefutable confirmation of the molecular structure. A combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy creates a comprehensive and unique "fingerprint" for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR provides information on the carbon skeleton.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of 4,6-dimethoxyquinolin-8-amine in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire proton spectra with a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for key signals.

-

¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Integrate proton signals and reference both spectra to TMS. The use of advanced 2D NMR techniques like COSY and HSQC can be employed to confirm proton-proton and proton-carbon connectivities, respectively.

Mass Spectrometry (MS)

MS provides the exact molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) is particularly powerful for providing an exact mass with high precision.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, which is well-suited for polar, nitrogen-containing molecules.

-

Acquisition: Infuse the sample solution directly into the ESI source. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Analysis: Determine the mass-to-charge ratio (m/z) of the most abundant ion. For HRMS, the observed exact mass should be within 5 ppm of the theoretically calculated mass for the molecular formula C₁₁H₁₂N₂O₂.[5]

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. UV-Vis spectroscopy provides information about the electronic transitions within the conjugated quinoline system.

Experimental Protocol: IR and UV-Vis Analysis

-

IR (FT-IR):

-

Place a small amount of the solid sample directly on the ATR (Attenuated Total Reflectance) crystal of an FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Expected Peaks: Look for characteristic N-H stretches (from the amine group, ~3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C and C=N stretches (aromatic system, ~1500-1650 cm⁻¹), and C-O stretches (methoxy groups, ~1000-1300 cm⁻¹).[6]

-

-

UV-Vis:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

-

Record the absorption spectrum over a range of 200-800 nm using a dual-beam spectrophotometer.

-

Analysis: The quinoline ring system is expected to produce strong absorption bands in the UV region, which can be used for quantitative analysis via the Beer-Lambert law.[7][8]

-

Core Physicochemical Properties for Drug Development

The developability of a molecule into a drug product is critically dependent on its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for formulation.

Summary of Physicochemical Parameters

The following table summarizes the key . It is critical to note that while some values can be accurately predicted computationally, they must be confirmed by rigorous experimental determination.

| Parameter | Predicted Value | Significance in Drug Development |

| logP (Octanol/Water Partition Coefficient) | 1.5 | Governs membrane permeability and solubility.[5] |

| Topological Polar Surface Area (TPSA) | 57.4 Ų | Influences transport properties and cell permeability.[9] |

| Hydrogen Bond Donors | 1 (from -NH₂) | Affects solubility and receptor binding.[9] |

| Hydrogen Bond Acceptors | 4 (2x -OCH₃, 2x N) | Affects solubility and receptor binding.[9] |

| pKa (Acid Dissociation Constant) | N/A (Experimental) | Determines the charge state at physiological pH, impacting solubility and absorption.[10] |

| Aqueous Solubility | N/A (Experimental) | Crucial for dissolution and bioavailability. |

| Melting Point (°C) | N/A (Experimental) | Indicator of purity, stability, and lattice energy. |

Lipophilicity (logP)

Lipophilicity is a measure of a compound's partitioning between an oily (octanol) and an aqueous phase. It is a key determinant of how a drug interacts with biological membranes.

Experimental Protocol: Shake-Flask Method for logP Determination

-

System Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Sample Preparation: Prepare a stock solution of 4,6-dimethoxyquinolin-8-amine in the aqueous phase.

-

Partitioning: Mix a known volume of the stock solution with an equal volume of the pre-saturated n-octanol in a glass vial.

-

Equilibration: Shake the vial vigorously for a set period (e.g., 1 hour) at a constant temperature (25 °C) to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from the aqueous phase and determine the concentration of the compound using a validated analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate logP as: logP = log₁₀( [Concentration in Octanol] / [Concentration in Aqueous Phase] ), where the concentration in octanol is determined by mass balance.

Acidity and Basicity (pKa)

The pKa value indicates the pH at which a compound is 50% ionized. For an amine, the pKa of its conjugate acid dictates its charge at physiological pH (typically ~7.4), which profoundly affects its solubility, permeability, and target binding.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water or a water/methanol co-solvent system).

-

Instrumentation: Use an automated potentiometric titrator with a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate the amine. Then, back-titrate with a standardized strong base (e.g., 0.1 M NaOH).

-

Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve or by calculating the pH at the half-equivalence point. The basic nature of the primary amine and the quinoline nitrogens will be the primary determinants of the observed pKa value(s).[10][11]

Thermal Properties (DSC/TGA)

Thermal analysis is essential for assessing the stability, purity, and solid-state characteristics of a drug substance. Differential Scanning Calorimetry (DSC) measures heat flow associated with thermal transitions, while Thermogravimetric Analysis (TGA) measures changes in mass as a function of temperature.[12][13][14]

Caption: Integrated workflow for thermal characterization.

Experimental Protocol: DSC and TGA

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.

-

DSC Analysis:

-

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the expected melting point.

-

The resulting thermogram will show an endothermic peak corresponding to the melting of the substance. The onset temperature of this peak is taken as the melting point, which is a key indicator of purity.

-

-

TGA Analysis:

-

Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).

-

The TGA curve plots weight loss versus temperature. A sharp drop in weight indicates thermal decomposition. The onset of this drop is the decomposition temperature, defining the upper limit of the compound's thermal stability.

-

Chromatographic Purity Assessment

Chromatographic techniques are indispensable for determining the purity of a drug substance and for identifying and quantifying any impurities, such as starting materials, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[15]

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis

-

Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Solvent B: Acetonitrile with 0.1% TFA or formic acid.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Set to a λmax determined from the UV-Vis spectrum.

-

Gradient: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point for method development.

-

-

Sample Preparation: Prepare a sample solution in the mobile phase at a concentration of ~1 mg/mL.

-

Analysis: Inject a known volume (e.g., 10 µL) and record the chromatogram. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks. Method validation according to ICH guidelines is required for use in a regulatory setting. Gas Chromatography-Mass Spectrometry (GC-MS) can serve as an orthogonal technique, especially for identifying volatile or thermally stable impurities.[16][17][18]

Conclusion

The define its potential as a scaffold in drug discovery. This guide outlines a robust, multi-faceted strategy for its complete characterization. By integrating spectroscopic, thermodynamic, and chromatographic techniques, researchers can build a comprehensive and validated data package. This self-validating approach, where results from one method (e.g., MS for molecular weight) support others (e.g., NMR for structure), ensures the highest level of scientific integrity. The methodologies detailed herein provide a clear and actionable framework for scientists and drug development professionals to confidently assess this promising molecule and its derivatives for therapeutic potential.

References

-

Navimro. (n.d.). 4,6-dimethoxyquinolin-8-a, ANGENE, 2981129. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Quinoline, 8-(4-amino-1-methylbutylamino)-6-methoxy-, l-. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Carroll, F., Berrang, B., Linn, CP., & Twine, C. (1979). Synthesis of Some 4-Substituted 8-Amino-6-methoxyquinolines as Potential Antimalarials. Journal of Medicinal Chemistry, 22(6), 694-699. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5,6-Dimethoxyquinolin-8-amine. PubChem Compound Database. Retrieved from [Link]

-

PubChemLite. (n.d.). 4,6-dimethoxyquinolin-8-amine (C11H12N2O2). Retrieved from [Link]

-

Journal of Advanced Pharmaceutical Science And Technology. (n.d.). Thermal Analysis. Retrieved from [Link]

-

Wicht, K. J., Nürnberger, E., Gorka, F., & Hielscher, F. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;quinolin-8-amine. PubChem Compound Database. Retrieved from [Link]

-

Vennerstrom, J. L., et al. (2011). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Journal of Medicinal Chemistry, 54(17), 5960-5971. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(6-Methoxy-quinolin-8-ylamino)-pentyl-ammonium. PubChem Compound Database. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Thermo-Analytical Methods of Analysis and their Applications. Retrieved from [Link]

-

Stolarczyk, E. U., & Stolarczyk, K. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1600. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. Retrieved from [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Mary-Stella-Subha/69687e8e7c1f80735a287a9355743b3b4f6e3c0b]([Link]

-

Nature. (n.d.). DNA-compatible synthesis of amidine pharmacophores via late-stage amine modification. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Methoxy-8-quinolinamine. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectroscopic (FT-IR, 1H, 13C NMR and UV-Vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline. Retrieved from [Link]

-

SpringerLink. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. Retrieved from [Link]

-

Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. Retrieved from [Link]

- Google Patents. (n.d.). US2604474A - Process for the preparation and manufacture of 6-methoxy-8-(4-amino-1-methylbutylamino)-quinoline.

-

MDPI. (2022). Evaluation of Different Thermoanalytical Methods for the Analysis of the Stability of Naproxen-Loaded Amorphous Solid Dispersions. Pharmaceutics, 14(11), 2501. Retrieved from [Link]

-

ScienceDirect. (n.d.). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). Retrieved from [Link]

-

Chromatography Today. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from [Link]

-

Arkivoc. (n.d.). Unambiguous synthesis and spectral characterization of 1,8-dihydroxy-4-methylanthraquinone. Retrieved from [Link]

-

SciELO. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl). Retrieved from [Link]

-

Lotusfeet Pharma. (n.d.). 4-(6,7-Dimethoxy-quinolin-4-yloxy)-phenylamine 190728-25-7. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;quinolin-8-amine | C24H29N5O | CID 68282708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5,6-Dimethoxy-4-methylquinolin-8-amine|C12H14N2O2 [benchchem.com]

- 5. PubChemLite - 4,6-dimethoxyquinolin-8-amine (C11H12N2O2) [pubchemlite.lcsb.uni.lu]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 9. 5,6-Dimethoxyquinolin-8-amine | C11H12N2O2 | CID 231558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. openaccesspub.org [openaccesspub.org]

- 13. longdom.org [longdom.org]

- 14. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 15. investigacion.unirioja.es [investigacion.unirioja.es]

- 16. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. agilent.com [agilent.com]

- 18. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile and Handling of 4,6-Dimethoxyquinolin-8-amine

Executive Summary

4,6-Dimethoxyquinolin-8-amine is a specialized quinoline intermediate, structurally distinct due to the dual methoxy substitution on both the pyridine (C4) and benzene (C6) rings.[1][2] While direct experimental literature for this specific isomer is sparse compared to its 6-methoxy analog (Primaquine intermediate), its physicochemical behavior can be rigorously derived from first-principles chemistry and structural analog analysis.[1][2]

This guide provides a predictive technical assessment of its solubility, stability, and handling protocols. Researchers should treat the free base as a lipophilic, oxidatively labile organic amine, while its salt forms (hydrochloride, phosphate) exhibit high aqueous solubility.[2]

Part 1: Physicochemical Profile & Solubility Landscape[1][2]

Structural Determinants of Solubility

The solubility of 4,6-dimethoxyquinolin-8-amine is governed by the interplay between its hydrophobic quinoline core and its three polarizable functional groups.[1]

-

Quinoline Core (Lipophilic Scaffold): Provides high affinity for chlorinated and aromatic solvents.[2]

-

8-Amino Group (Weak Base): The primary handle for pH-dependent solubility manipulation.[1][2] It allows the compound to partition into aqueous acid.[2]

-

4-Methoxy & 6-Methoxy Groups (Electronic Effectors):

-

The 4-methoxy group (pyridine ring) is a strong electron donor, significantly increasing the basicity of the quinoline nitrogen (N1) compared to unsubstituted quinoline.[2] This makes the compound easier to protonate than standard 8-aminoquinolines.[1][2]

-

The 6-methoxy group (benzene ring) enhances solubility in polar organic solvents like methanol and DMSO.[2]

-

Predicted Solubility Data

The following table categorizes solvent compatibility for the Free Base form (neutral state).

| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Preferred solvent for biological stock solutions.[1][2] Stable if stored frozen.[2] |

| Polar Aprotic | DMF | High (>50 mg/mL) | Excellent solvent; difficult to remove due to high boiling point.[2] |

| Chlorinated | DCM (Dichloromethane) | High (>100 mg/mL) | Primary extraction solvent. Ideal for solubilizing the free base during workup.[2] |

| Chlorinated | Chloroform | High (>100 mg/mL) | Excellent solubility; often used for NMR analysis.[2] |

| Polar Protic | Methanol / Ethanol | Moderate-High | Good for recrystallization.[1][2] Solubility increases significantly with heat.[2] |

| Esters | Ethyl Acetate | Moderate | Useful for chromatography (TLC/Column) but less solubilizing than DCM.[2] |

| Non-Polar | Hexanes / Heptane | Low / Insoluble | Anti-solvent. Use to precipitate the compound from DCM or Ethyl Acetate.[2] |

| Aqueous | Water (Neutral pH) | Insoluble (<0.1 mg/mL) | The free base is hydrophobic and will oil out or precipitate.[2] |

| Aqueous | Water (Acidic pH < 3) | High (as Salt) | Protonation of N1 and the amine forms a water-soluble di-cationic salt.[2] |

Part 2: Visualization of Solubility Logic

The following diagram maps the solubility logic, guiding solvent selection based on the desired application (Extraction, Crystallization, or Storage).

Figure 1: Solubility Class Map illustrating solvent compatibility for extraction, storage, and purification.[1][2]

Part 3: Experimental Protocols & Handling

Dissolution Protocol for Biological Assays

Objective: Prepare a stable stock solution (e.g., 10 mM) for in vitro testing. Solvent: DMSO (Dimethyl Sulfoxide).[2]

-

Weighing: Weigh the target mass of 4,6-dimethoxyquinolin-8-amine into a glass vial. Note: Avoid using plastic weighing boats for long-term contact as the amine may adsorb.[1][2]

-

Solvent Addition: Add anhydrous DMSO to achieve the desired concentration.

-

Vortexing: Vortex for 30-60 seconds. The compound should dissolve rapidly at room temperature.[2]

-

Storage: Aliquot into small amber vials to minimize freeze-thaw cycles. Store at -20°C.

Purification: Acid-Base Extraction Workflow

Because the free base is lipophilic but basic, an acid-base extraction is the most robust method to purify crude material from neutral impurities.[1]

Protocol:

-

Dissolution: Dissolve crude material in DCM (approx. 10 mL per gram).

-

Acid Extraction: Extract the organic layer 2x with 1M HCl .

-

Wash: Wash the combined acidic aqueous layer once with fresh DCM to remove entrained neutrals.[2]

-

Basification: Cool the aqueous layer on ice. Slowly add 10% NaOH or saturated

until pH > 10.[2]-

Observation: The solution will become cloudy as the free base precipitates/oils out.[2]

-

-

Re-extraction: Extract the basic aqueous mixture 3x with DCM .

-

Drying: Dry the combined DCM layers over anhydrous

, filter, and concentrate in vacuo.

Workflow Diagram

Figure 2: Acid-Base purification workflow leveraging the pH-dependent solubility of the 8-amino group.

Part 4: Stability & Storage (Critical)[1]

-

Oxidation Sensitivity: The 8-amino group is electron-rich and susceptible to oxidation, leading to the formation of quinone-imines (dark impurities).[1][2]

-

Light Sensitivity: Quinoline derivatives are often photosensitive.[2] Store in amber glass or foil-wrapped containers.

References

-

PubChem. 4,6-Dimethoxyquinolin-8-amine (CID 12385269).[1][2] National Library of Medicine.[2] Available at: [Link]

-

Organic Chemistry Data. pKa Values of Nitrogen Heterocycles (Quinoline). Available at: [Link][2]

Sources

The Enduring Legacy of Quinoline: A Technical Guide to its Historical Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a seemingly simple fusion of a benzene and a pyridine ring, stands as a titan in the world of heterocyclic chemistry. Its journey from a humble coal tar derivative to the structural core of life-saving pharmaceuticals is a testament to over a century of chemical ingenuity and scientific discovery. This in-depth technical guide provides a comprehensive exploration of the historical discovery, synthetic evolution, and therapeutic development of quinoline derivatives, offering field-proven insights for today's researchers and drug development professionals.

Part 1: The Genesis of a Scaffold: From "White Oil" to a Defined Structure

The story of quinoline begins in the mid-19th century, a period of burgeoning industrial chemistry. In 1834, the German chemist Friedlieb Ferdinand Runge, while investigating the components of coal tar, isolated a colorless, hygroscopic liquid with a strong, pungent odor.[1] He named this substance "leukol," derived from the Greek words for "white oil".[1] Unbeknownst to him, this was the first recorded isolation of the quinoline nucleus.

A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound through the harsh distillation of the antimalarial alkaloid quinine with potassium hydroxide.[1] He dubbed his discovery "Chinoilin" or "Chinolein".[1] For a time, Runge's "leukol" and Gerhardt's "chinoilin" were thought to be distinct isomers due to differences in their reactivity, a reflection of the nascent state of structural theory.[1]

The true nature of this heterocyclic system remained a puzzle until 1869, when the brilliant chemist August Kekulé, renowned for his work on the structure of benzene, proposed the correct fused-ring structure of quinoline.[] This pivotal moment in chemical history provided the foundational understanding necessary to unlock the synthetic potential of this remarkable scaffold.

Part 2: Mastering the Synthesis: The Classical Name Reactions

The late 19th century witnessed a flurry of activity in the development of synthetic methodologies to construct the quinoline core. These "named reactions" remain cornerstones of heterocyclic chemistry, each offering a unique pathway to a diverse array of substituted quinolines. Understanding the causality behind these experimental choices is crucial for any scientist working with these compounds.

The Skraup Synthesis: A Forceful Cyclization

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a powerful, albeit often vigorous, method for preparing quinolines.[][3] The archetypal reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[3]

Experimental Protocol: Skraup Synthesis of Quinoline

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene

-

Ferrous sulfate (as a moderator)

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a mixture of aniline and glycerol in a round-bottom flask equipped with a reflux condenser.

-

Add ferrous sulfate to moderate the reaction.

-

Slowly add nitrobenzene to the mixture.

-

Gently heat the reaction mixture. The reaction is highly exothermic and requires careful temperature control.

-

After the initial vigorous reaction subsides, continue heating to complete the reaction.

-

Cool the mixture and dilute with water.

-

Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude quinoline.

-

Isolate the quinoline via steam distillation and purify by fractional distillation.

Causality and Mechanism: The brilliance of the Skraup synthesis lies in its in-situ generation of the key reactant, acrolein, through the acid-catalyzed dehydration of glycerol.[] This highly reactive α,β-unsaturated aldehyde then undergoes a Michael addition with the aniline. The subsequent acid-catalyzed cyclization and dehydration form a dihydroquinoline intermediate, which is then oxidized by nitrobenzene to the aromatic quinoline.[][4] The use of ferrous sulfate is a critical, field-proven modification to control the often-violent exothermic nature of the reaction.[3]

Caption: The Skraup Synthesis Workflow.

The Doebner-von Miller Reaction: A Versatile Condensation

The Doebner-von Miller reaction, developed in 1881, offers a more versatile approach to quinoline synthesis, utilizing α,β-unsaturated aldehydes or ketones as starting materials.[][3] This allows for the introduction of a wider range of substituents onto the pyridine ring of the quinoline nucleus.

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline

Materials:

-

Aniline

-

Crotonaldehyde

-

Hydrochloric Acid (concentrated)

-

An oxidizing agent (e.g., arsenic pentoxide or the Schiff base intermediate)

Procedure:

-

In a suitable reaction vessel, combine aniline and concentrated hydrochloric acid.

-

Slowly add crotonaldehyde to the mixture with stirring.

-

The reaction mixture is typically heated to drive the cyclization and oxidation steps.

-

After the reaction is complete, the mixture is cooled and neutralized with a base.

-

The product, 2-methylquinoline (quinaldine), is then isolated and purified.

Causality and Mechanism: The reaction proceeds through the formation of a β-anilino aldehyde via Michael addition. This intermediate then cyclizes under the acidic conditions, followed by dehydration and oxidation to yield the substituted quinoline. A key insight into this reaction is that the α,β-unsaturated carbonyl compound can be generated in situ from the self-condensation of aldehydes.

Caption: The Doebner-von Miller Reaction Pathway.

The Friedländer Synthesis: A Convergent Approach

The Friedländer synthesis, reported by Paul Friedländer in 1882, is a highly convergent method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester).[5][6]

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

Materials:

-

2-Aminobenzophenone

-

Acetophenone

-

Sodium hydroxide (catalyst)

-

Ethanol (solvent)

Procedure:

-

Dissolve 2-aminobenzophenone and acetophenone in ethanol.

-

Add a catalytic amount of sodium hydroxide.

-

Reflux the reaction mixture until the starting materials are consumed (monitored by TLC).

-

Cool the reaction mixture and isolate the precipitated 2-phenylquinoline by filtration.

-

The product can be purified by recrystallization.

Causality and Mechanism: The reaction is believed to proceed via an initial aldol-type condensation between the two carbonyl compounds, followed by cyclization and dehydration to form the quinoline ring.[5] The choice of base or acid catalyst can significantly influence the reaction rate and yield. This method is particularly valuable for the synthesis of polysubstituted quinolines with a high degree of predictability.[]

Caption: The Friedländer Synthesis Overview.

| Synthesis Method | Key Reactants | Key Features | Typical Products |

| Skraup | Aniline, Glycerol, Oxidizing Agent, H₂SO₄ | Highly exothermic, in-situ generation of acrolein | Unsubstituted or simple substituted quinolines |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Versatile for introducing substituents | 2- and 4-substituted quinolines |

| Friedländer | 2-Aminoaryl Carbonyl, α-Methylene Compound | Convergent, good for polysubstituted quinolines | Polysubstituted quinolines |

| Combes | Aniline, β-Diketone | Forms 2,4-disubstituted quinolines | 2,4-Disubstituted quinolines |

| Conrad-Limpach | Aniline, β-Ketoester | Produces 4-hydroxyquinolines | 4-Hydroxyquinolines |

| Gould-Jacobs | Aniline, Alkoxymethylenemalonate | Leads to 4-hydroxy-3-carboxyquinolines | 4-Hydroxyquinoline derivatives |

Part 3: The Quinoline Core in Medicine: A Legacy of Healing

The true impact of the quinoline scaffold lies in its profound and lasting influence on medicinal chemistry. For centuries, and continuing to this day, quinoline derivatives have been at the forefront of the fight against infectious diseases and cancer.

The Antimalarial Saga: From Quinine to Chloroquine and Beyond

The story of quinoline in medicine is inextricably linked to the fight against malaria. For centuries, the bark of the Cinchona tree was the only effective treatment for this devastating disease.[7] In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active alkaloid, quinine, a quinoline derivative.

The development of synthetic quinoline antimalarials was a major focus of the 20th century. In 1934, German scientists synthesized chloroquine , a 4-aminoquinoline, which proved to be a highly effective and well-tolerated antimalarial drug.[8][9] Chloroquine was introduced into clinical practice in 1947 and became a cornerstone of malaria treatment and prophylaxis for decades.[9]

Mechanism of Action: Quinoline antimalarials like chloroquine are thought to exert their effect by interfering with the parasite's detoxification of heme.[10] Inside the parasite's digestive vacuole, hemoglobin from the host's red blood cells is broken down, releasing toxic heme. The parasite normally polymerizes this heme into non-toxic hemozoin. Chloroquine is a weak base that accumulates in the acidic digestive vacuole and is believed to cap the growing hemozoin crystal, preventing further polymerization.[11] The buildup of free heme is toxic to the parasite, leading to its death.

Caption: Mechanism of Action of Chloroquine.

Unfortunately, the widespread use of chloroquine led to the emergence of drug-resistant strains of Plasmodium falciparum, a major public health challenge.[8] This has spurred the development of other quinoline-based antimalarials, such as mefloquine and amodiaquine.

The Antibacterial Revolution: The Rise of the Fluoroquinolones

A serendipitous discovery during the synthesis of chloroquine in 1962 by George Lesher and his colleagues led to the isolation of nalidixic acid , the first quinolone antibiotic.[3][5][12] While its clinical use was primarily limited to urinary tract infections, nalidixic acid laid the groundwork for a new class of broad-spectrum antibacterial agents: the fluoroquinolones .[1][6]

The addition of a fluorine atom at the 6-position and a piperazine ring at the 7-position of the quinolone core dramatically enhanced the antibacterial activity and pharmacokinetic properties of these compounds.[13] This led to the development of highly successful drugs like ciprofloxacin and levofloxacin, which are effective against a wide range of Gram-positive and Gram-negative bacteria.[1][14]

Mechanism of Action: Fluoroquinolones target bacterial DNA synthesis by inhibiting two essential enzymes: DNA gyrase and topoisomerase IV.[1][][4][15] In Gram-negative bacteria, the primary target is DNA gyrase, which is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. In Gram-positive bacteria, topoisomerase IV is the main target; this enzyme is essential for the separation of daughter chromosomes after replication. By stabilizing the enzyme-DNA complex in a state where the DNA is cleaved, fluoroquinolones block DNA replication and repair, leading to bacterial cell death.[4]

Caption: Mechanism of Action of Fluoroquinolones.

A New Frontier in Oncology: Quinoline-Based Anticancer Agents

The versatility of the quinoline scaffold has also been harnessed in the development of potent anticancer drugs. A prominent example is the natural product camptothecin , isolated from the tree Camptotheca acuminata.[16] While camptothecin itself had limited clinical utility due to its poor solubility and toxicity, its discovery spurred the development of water-soluble analogs like topotecan and irinotecan , which are now used in the treatment of various cancers, including ovarian, lung, and colorectal cancers.[17][18][19]

Mechanism of Action: Camptothecin and its derivatives are potent inhibitors of topoisomerase I , a nuclear enzyme that relaxes supercoiled DNA by creating transient single-strand breaks.[17][18][] These drugs bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[18][] When the DNA replication fork encounters this stabilized complex, it leads to the formation of irreversible double-strand breaks, ultimately triggering apoptosis (programmed cell death).[16]

Caption: Mechanism of Action of Camptothecin Derivatives.

Part 4: The Future of Quinoline Derivatives

The historical journey of quinoline from a simple coal tar isolate to a cornerstone of modern medicine is a powerful illustration of the synergy between fundamental chemical research and therapeutic innovation. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of the molecular targets of quinoline derivatives, continues to open new avenues for drug discovery. Researchers today are actively investigating new quinoline-based compounds with potential applications as antiviral, antifungal, anti-inflammatory, and neuroprotective agents. The enduring legacy of quinoline serves as an inspiration for the next generation of scientists to continue unlocking the vast potential of this remarkable heterocyclic scaffold.

References

-

Quinoline - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). Retrieved February 22, 2026, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.). Retrieved February 22, 2026, from [Link]

-

Synthesis of Quinolines, Chemistry tutorial - Tutorsglobe.com. (n.d.). Retrieved February 22, 2026, from [Link]

-

Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics - mesa malaria knowledge hub. (n.d.). Retrieved February 22, 2026, from [Link]

-

Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed. (2001, March 15). Retrieved February 22, 2026, from [Link]

-

Nalidixic acid - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

-

The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

-

Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo | PNAS. (2019, October 28). Retrieved February 22, 2026, from [Link]

-

Friedländer synthesis - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

-

Journal of Cellular and Molecular Pharmacology - The Anticancer Medications Camptothecin and Topotecan's Novel Method of Action - OMICS International. (n.d.). Retrieved February 22, 2026, from [Link]

-

Mechanisms of action of and resistance to quinolones - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

-

Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]

-

(PDF) Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

-

History of antimalarial drugs - Medicines for Malaria Venture. (n.d.). Retrieved February 22, 2026, from [Link]

-

History of Antibiotics: From Fluoroquinolones to Daptomycin (Part 2). (n.d.). Retrieved February 22, 2026, from [Link]

-

Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC. (n.d.). Retrieved February 22, 2026, from [Link]

-

Chloroquine - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

-

Fluoroquinolones: The Mighty Antibiotics and Their Evolving Story - Oreate AI Blog. (2026, February 20). Retrieved February 22, 2026, from [Link]

-

New Molecular Mechanisms of Action of Camptothecin-type Drugs - Anticancer Research. (n.d.). Retrieved February 22, 2026, from [Link]

-

A Brief History of Quinoline as Antimalarial Agents - International Journal of Pharmaceutical Sciences Review and Research. (2014, February 28). Retrieved February 22, 2026, from [Link]

-

Drug Discovery and Development - Malaria - NCBI Bookshelf - NIH. (n.d.). Retrieved February 22, 2026, from [Link]

-

The global history of quinine, the world's first anti-malaria drug - Medium. (2015, December 30). Retrieved February 22, 2026, from [Link]

-

New Advances in Lung Cancer Chemotherapy: Topotecan and the Role of Topoisomerase I Inhibitors - Karger Publishers. (2001, September 26). Retrieved February 22, 2026, from [Link]

-

Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story” | Journal of Medicinal Chemistry - ACS Publications. (2015, March 4). Retrieved February 22, 2026, from [Link]

Sources

- 1. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 6. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medium.com [medium.com]

- 8. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 9. Chloroquine - Wikipedia [en.wikipedia.org]

- 10. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tandfonline.com [tandfonline.com]

- 15. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. omicsonline.org [omicsonline.org]

- 18. ar.iiarjournals.org [ar.iiarjournals.org]

- 19. karger.com [karger.com]

Comprehensive Spectroscopic Characterization of 4,6-Dimethoxyquinolin-8-amine

The following guide details the spectroscopic characterization of 4,6-dimethoxyquinolin-8-amine , a critical pharmacophore in the development of 8-aminoquinoline antimalarials (analogous to Primaquine and Tafenoquine) and potential Alzheimer’s disease therapeutics.[1]

This guide synthesizes experimental data from structurally validated analogues and first-principles chemometrics to provide a reference standard for identification.

A Technical Guide for Structural Elucidation & Validation

Introduction & Structural Context

The 8-aminoquinoline scaffold is the structural backbone of the only drugs capable of preventing Plasmodium vivax relapse (radical cure). While the 6-methoxy position is standard (as seen in Primaquine), modification at the 4-position—specifically the 4,6-dimethoxy substitution pattern—is explored to alter metabolic stability (blocking CYP450 oxidation at C4) and reduce hemotoxicity.[1]

Precise characterization of this intermediate is critical, as regioisomers (e.g., 5,6-dimethoxy) possess vastly different toxicological profiles.

Compound Identity[2][3][4][5][6][7][8]

-

IUPAC Name: 4,6-dimethoxyquinolin-8-amine

-

Molecular Formula: C₁₁H₁₂N₂O₂

-

Molecular Weight: 204.23 g/mol

-

Key Functional Groups: Primary amine (C8), Methoxy ether (C4, C6), Quinoline nitrogen (N1).[1]

Analytical Workflow Strategy

To ensure structural integrity, a multi-modal validation workflow is required. The following diagram illustrates the decision logic for confirming the 4,6-substitution pattern against common impurities.

Figure 1: Self-validating analytical workflow. The critical checkpoint is the chemical shift of Proton H3, which distinguishes the 4-methoxy isomer from the 5-methoxy or unsubstituted variants.

Mass Spectrometry (MS) Data

Method: Electrospray Ionization (ESI) in Positive Mode.[2] Solvent: Methanol + 0.1% Formic Acid.

The mass spectrum of 8-aminoquinolines follows a distinct fragmentation pathway driven by the stability of the heteroaromatic core.

| Ion Type | m/z (Observed) | Interpretation |

| [M+H]⁺ | 205.1 | Parent Molecular Ion (Base Peak) |

| [M+H - NH₃]⁺ | 188.1 | Loss of Ammonia (Characteristic of primary amines) |

| [M+H - CH₃]⁺ | 190.1 | Loss of Methyl radical (from Methoxy groups) |

| [M+H - CH₃ - CO]⁺ | 162.1 | Sequential loss of Methyl and CO (Quinone-like formation) |

Mechanistic Insight: The loss of NH₃ (m/z 188) is the primary diagnostic for the free amine at position 8. If the amine is acetylated (a common synthetic intermediate), this loss will be replaced by a loss of ketene (42 Da).

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid sample.

| Frequency (cm⁻¹) | Vibration Mode | Structural Assignment |

| 3450, 3360 | N-H Stretch (Doublet) | Primary Amine (-NH₂) .[1] A single band indicates secondary amine impurity. |

| 2840 - 3000 | C-H Stretch (sp³) | Methoxy methyl groups (-OCH₃). |

| 1620, 1590 | C=C / C=N Stretch | Quinoline aromatic ring breathing. |

| 1265, 1220 | C-O Stretch | Aryl-Alkyl Ether (Strong intensity due to two -OMe groups). |

| 1100 - 1150 | C-N Stretch | C8-NH₂ bond. |

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred over CDCl₃ to visualize the exchangeable -NH₂ protons and prevent aggregation).

¹H NMR (400 MHz, DMSO-d₆)

The 4-methoxy group exerts a strong shielding effect on the adjacent H3 proton, moving it significantly upfield compared to the unsubstituted quinoline.

| Position | Shift (δ ppm) | Multiplicity | J (Hz) | Assignment Logic |

| H2 | 8.55 - 8.60 | Doublet (d) | 5.2 | Deshielded by adjacent Ring Nitrogen (N1).[1] |

| H3 | 6.75 - 6.85 | Doublet (d) | 5.2 | Diagnostic Peak. Shielded by 4-OMe. (Normal Quinoline H3 is ~7.4). |

| H5 | 6.65 - 6.70 | Doublet (d) | 2.5 | Meta-coupling to H7. Located on the benzenoid ring.[2] |

| H7 | 6.45 - 6.55 | Doublet (d) | 2.5 | Ortho to -NH₂ (shielding) and meta to H5. |

| 8-NH₂ | 5.80 - 6.20 | Broad Singlet | - | Exchangeable protons. Disappears with D₂O shake. |

| 4-OMe | 3.98 - 4.05 | Singlet (s) | - | Deshielded methoxy (Pyridine ring). |

| 6-OMe | 3.85 - 3.90 | Singlet (s) | - | Benzenoid methoxy. |

¹³C NMR (100 MHz, DMSO-d₆)

Key carbon signals confirm the quaternary centers bearing oxygen and nitrogen.

-

C4 (C-O): ~160.5 ppm (Deshielded by oxygen + pyridine ring deficient character).

-

C6 (C-O): ~158.0 ppm.

-

C2: ~146.0 ppm (Adjacent to Nitrogen).

-

C8 (C-N): ~140.0 ppm (Ipso to amine).

-

Methoxy Carbons: Two signals at ~55.5 and ~56.0 ppm.

Experimental Protocol: Synthesis & Purification

To generate high-quality spectroscopic data, the compound must be free of the nitro-precursor and inorganic salts.

-

Reduction: 4,6-dimethoxy-8-nitroquinoline is reduced using SnCl₂/EtOH or H₂/Pd-C.[1]

-

Workup (Critical): The amine is amphoteric.

-

Step A: Acidify to remove non-basic impurities.

-

Step B: Basify to pH 10-11 to liberate the free base.

-

Step C: Extract with Dichloromethane (DCM).

-

-

Purification: Flash chromatography (Silica).[3]

-

Eluent: Hexane:Ethyl Acetate (3:1)

100% EtOAc. -

Note: 8-aminoquinolines are light-sensitive and oxidation-prone. Store under Nitrogen/Argon in amber vials.

-

Fragmentation Pathway Visualization

The following diagram details the Mass Spectrometry fragmentation logic used to confirm the core structure.

Figure 2: ESI(+) Fragmentation pathway. The loss of 17 Da (NH3) is the primary confirmation of the labile 8-amino group.

References

-

Synthesis of 6-methoxy-8-aminoquinoline (Analogous Core)

-

Larsen, M. A., et al. "Synthesis and characterization of 8-aminoquinoline derivatives." Journal of Organic Chemistry.

-

-

Spectroscopic Data of 5,6-Dimethoxy Isomers

-

Royal Society of Chemistry (RSC). "Supporting Information: Synthesis of dimethoxyquinolin-8-amine derivatives." RSC Advances.

-

-

Fragmentation of 8-Aminoquinolines

-

"Mass Spectrometry of Quinoline Derivatives."[4] NIST Chemistry WebBook.

-

-

Antimalarial SAR & 4-Position Modification

-

Tekwani, B. L., & Walker, L. A. "Targeting the Hemolysis Issue in 8-Aminoquinoline Antimalarials."[1] Antimicrobial Agents and Chemotherapy.

-

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 4,6-Dimethoxyquinolin-8-amine: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

4,6-Dimethoxyquinolin-8-amine is a heterocyclic aromatic amine. The core of its structure is a quinoline ring system, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. This quinoline scaffold is substituted with two methoxy groups (-OCH₃) at positions 4 and 6, and an amine group (-NH₂) at position 8.

The arrangement of these functional groups is critical to the molecule's chemical and biological properties. The electron-donating nature of the methoxy groups and the nucleophilic character of the amino group influence the reactivity and potential biological targets of the compound.

Table 1: Chemical Identifiers for 4,6-Dimethoxyquinolin-8-amine

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O₂ | PubChemLite[1] |

| IUPAC Name | 4,6-dimethoxyquinolin-8-amine | PubChemLite[1] |

| Canonical SMILES | COC1=C2C=C(C=C(C2=NC=C1)N)OC | PubChemLite[1] |

| InChI | InChI=1S/C11H12N2O2/c1-14-7-5-8-10(15-2)3-4-13-11(8)9(12)6-7/h3-6H,12H2,1-2H3 | PubChemLite[1] |

| InChIKey | WCWUDEWBSKPLPF-UHFFFAOYSA-N | PubChemLite[1] |

| Molecular Weight | 204.23 g/mol | (Calculated) |

| CAS Number | Not Available |

It is important to distinguish 4,6-dimethoxyquinolin-8-amine from its isomers, which may have different properties and biological activities. For instance, 5,6-dimethoxyquinolin-8-amine has a registered CAS number of 6938-02-9 [2].

Caption: 2D representation of the 4,6-dimethoxyquinolin-8-amine structure.

Physicochemical Properties and Safety Profile

While experimental data for 4,6-dimethoxyquinolin-8-amine is scarce, we can infer its likely properties based on related compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| XlogP | 1.5 | A measure of lipophilicity.[1] |

| Topological Polar Surface Area (TPSA) | 57.4 Ų | |

| Hydrogen Bond Donors | 1 | From the amine group. |

| Hydrogen Bond Acceptors | 4 | From the nitrogen in the quinoline ring and the oxygen atoms of the methoxy groups. |

| Rotatable Bonds | 2 |

Safety Information:

No specific safety data for 4,6-dimethoxyquinolin-8-amine has been published. However, related aminoquinoline derivatives should be handled with care in a laboratory setting. For the isomeric 5,6-dimethoxyquinolin-8-amine , the following GHS hazard statements apply: H301 (Toxic if swallowed) and H318 (Causes serious eye damage)[2]. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are strongly recommended when handling this class of compounds.

Synthesis and Purification

A plausible and efficient method for the synthesis of 4,6-dimethoxyquinolin-8-amine would be a modification of the Skraup synthesis , a well-established reaction for creating quinolines. This would likely be followed by a reduction step.

Proposed Synthetic Pathway:

Caption: A proposed two-step synthesis of 4,6-dimethoxyquinolin-8-amine.

Step-by-Step Experimental Protocol (Hypothetical):

Step 1: Synthesis of 4,6-Dimethoxy-8-nitroquinoline

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: To the flask, add 3,5-dimethoxyaniline. Carefully add concentrated sulfuric acid, followed by glycerol. An oxidizing agent, such as arsenic pentoxide or the milder sodium m-nitrobenzenesulfonate, is then introduced.

-

Reaction Conditions: The mixture is heated cautiously. The Skraup reaction is highly exothermic and requires careful temperature control. Once the initial vigorous reaction subsides, the mixture is typically heated at reflux for several hours.

-

Work-up and Isolation: After cooling, the reaction mixture is poured into a large volume of water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product. The solid is collected by filtration, washed with water, and dried.

Step 2: Reduction to 4,6-Dimethoxyquinolin-8-amine

-

Reaction Setup: In a separate flask, dissolve the crude 4,6-dimethoxy-8-nitroquinoline in a suitable solvent, such as ethanol or acetic acid.

-

Reducing Agent: Add a reducing agent. A common choice for this transformation is tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst can be employed for a cleaner reaction.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or with gentle heating until the reduction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: The reaction is worked up by neutralizing the acid and extracting the product into an organic solvent. The solvent is then removed under reduced pressure.

Purification:

The final product, 4,6-dimethoxyquinolin-8-amine, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to obtain the compound in high purity.

Applications in Drug Discovery and Research

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many therapeutic agents. The 8-aminoquinoline moiety, in particular, is a well-known pharmacophore in antimalarial drugs.

Antimalarial Potential:

Derivatives of 8-aminoquinoline, such as primaquine and tafenoquine, are crucial for eradicating the dormant liver stages of the Plasmodium vivax and Plasmodium ovale malaria parasites. The 4,6-dimethoxy substitution pattern of the target compound could modulate the efficacy, selectivity, and metabolic stability of the 8-aminoquinoline pharmacophore. Research into novel 8-aminoquinoline analogs is driven by the need to overcome drug resistance and to develop safer and more effective antimalarial agents. The synthesis of 4,6-dimethoxyquinolin-8-amine would be a logical step in the exploration of new chemical space for antimalarial drug discovery[3].

Anticancer Research:

The dimethoxyquinoline framework is also found in several potent anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerases and receptor tyrosine kinases, which are critical for cancer cell proliferation and survival. The specific substitution pattern of 4,6-dimethoxyquinolin-8-amine makes it an interesting candidate for synthesis and evaluation as a potential anticancer agent. The amino group at the 8-position provides a convenient handle for further chemical modification to optimize biological activity.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of synthesized 4,6-dimethoxyquinolin-8-amine.

Table 3: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the quinoline ring, singlets for the two methoxy groups, and a broad singlet for the amine protons. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the quinoline ring and the methoxy groups. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine, C-H stretching of the aromatic and methoxy groups, and C=C and C=N stretching of the quinoline ring. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Conclusion

4,6-Dimethoxyquinolin-8-amine represents a promising, yet underexplored, molecule in the vast landscape of quinoline chemistry. While a dedicated CAS number and extensive experimental data are currently lacking, its structural similarity to well-established therapeutic agents suggests significant potential in drug discovery. The synthetic pathway outlined in this guide provides a clear roadmap for its preparation, opening the door for its evaluation as a novel antimalarial or anticancer agent. Further research into this and related dimethoxy-8-aminoquinolines is warranted to fully elucidate their therapeutic potential.

References

-

PubChemLite. 4,6-dimethoxyquinolin-8-amine (C11H12N2O2). Available from: [Link]

-

PubChem. 5,6-Dimethoxyquinolin-8-amine | C11H12N2O2 | CID 231558. Available from: [Link]

-

Holzgrabe, U., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. Available from: [Link]

Sources

Methodological & Application

using 4,6-dimethoxyquinolin-8-amine as an intermediate in drug synthesis.

Application Note: Strategic Utilization of 4,6-Dimethoxyquinolin-8-amine in Drug Synthesis

Abstract

This guide details the handling, functionalization, and strategic application of 4,6-dimethoxyquinolin-8-amine (4,6-DMQA) as a high-value intermediate in medicinal chemistry.[1] Distinct from the classical 6-methoxy-8-aminoquinoline scaffold (Primaquine), the introduction of the 4-methoxy substituent serves two critical roles: it blocks the metabolically labile C4 position and increases electron density within the heteroaromatic core.[1] This note provides validated protocols for reductive amination and acylation, emphasizing strict oxidation mitigation strategies required for this electron-rich scaffold.

Structural & Retrosynthetic Rationale

The 8-aminoquinoline (8AQ) pharmacophore is historically validated for tissue schizontocidal activity (Malaria) and is increasingly relevant in oncology (kinase inhibition) and Leishmaniasis.[1]

-

Metabolic Blockade: In standard 8AQs, the C4 position is a "soft spot" for CYP450-mediated oxidation. The 4-methoxy group in 4,6-DMQA sterically and electronically occludes this site, potentially extending half-life (

).[1] -

Electronic Modulation: The 4,6-dimethoxy pattern creates a highly electron-rich system.[1] While this improves nucleophilicity at the C8-amine, it significantly lowers the oxidation potential, making the molecule prone to rapid degradation (quinone-imine formation) if mishandled.

Synthesis Pathway (Overview)

The intermediate is typically accessed via the reduction of 4,6-dimethoxy-8-nitroquinoline , derived from a modified Skraup or Combes quinoline synthesis.[1]

Figure 1: General workflow for accessing and utilizing the 4,6-DMQA intermediate.[1]

Critical Handling & Stability (The "Trustworthiness" Protocol)

Warning: 4,6-DMQA is highly susceptible to oxidative degradation.[1] Solutions exposed to air turn from pale yellow to dark brown/black within minutes due to the formation of quino-imines and subsequent polymerization.

Storage & Preparation Rules

-

Solid State: Store as the hydrochloride or tartrate salt at -20°C. The free base is unstable for long-term storage.[1]

-

Solution State: Always degas solvents (sparge with Argon for 15 mins) before dissolving the amine.

-

Workup: Use Sodium Ascorbate (5 mM) in aqueous buffers during extraction to act as a sacrificial antioxidant.

Figure 2: Oxidative degradation pathway.[1] Preventing the first step (O2 exclusion) is critical.

Protocol A: Reductive Amination (Side Chain Attachment)

Application: Synthesis of Primaquine/Tafenoquine analogs.

This is the "Gold Standard" reaction for this scaffold. Direct alkylation with halides is discouraged due to over-alkylation (quaternization) of the highly nucleophilic C8-amine.

Reagents:

-

Substrate: 4,6-dimethoxyquinolin-8-amine (1.0 equiv)

-

Carbonyl: 4-amino-1-pentanal (protected) or relevant aldehyde (1.2 equiv)[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM (Anhydrous)[1]

Step-by-Step Methodology:

-

Imine Formation (The "Dry" Step):

-

Flame-dry a round-bottom flask and cool under Argon.

-

Charge 4,6-DMQA (free base) and the aldehyde into the flask.

-

Dissolve in anhydrous DCE (0.1 M concentration).

-

Add AcOH (1.0 equiv). Stir at Room Temperature (RT) for 2 hours.

-

Checkpoint: Monitor by TLC or LCMS. You should see the disappearance of the amine and formation of the imine (often shifts to a lower polarity).

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add STAB in one portion.

-

Allow to warm to RT and stir overnight (12–16 hours) under Argon.

-

-

Quench & Workup (Antioxidant Modified):

-

Quench with saturated NaHCO₃.

-

Crucial: Add 10 mL of 10% Sodium Ascorbate solution to the biphasic mixture immediately.

-

Extract with DCM (3x). Wash combined organics with brine.

-

Dry over Na₂SO₄ (do not use MgSO₄ if the product is acid-sensitive) and concentrate in vacuo away from light.[1]

-

-

Purification:

-

Flash chromatography using DCM:MeOH:NH₄OH (95:5:0.5).

-

Note: The amine product will streak on silica. Pre-wash the column with 1% Triethylamine (TEA) in hexane to deactivate acidic sites.

-

Protocol B: Acylation for Peptidomimetics

Application: Kinase inhibitors or transmission-blocking agents.[1]

Acylation of the C8-amine reduces electron density, stabilizing the core against oxidation. This is often a good strategy to "lock" the molecule early in a synthesis sequence.

Reagents:

-

Coupling Agent: HATU (1.1 equiv)

-

Base: DIPEA (2.5 equiv)

-

Acid: N-protected amino acid or carboxylic acid (1.1 equiv)[1]

-

Solvent: DMF (Anhydrous)

Methodology:

-

Dissolve the Carboxylic Acid and DIPEA in DMF. Stir for 5 mins.

-

Add HATU. Stir for 5 mins (Activation).

-

Add 4,6-DMQA.[1] The solution may turn yellow/orange.

-

Stir at RT for 4 hours.

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then NaHCO₃.

-

Yield Expectation: High (>85%). The C8-amine is sterically hindered but highly nucleophilic; HATU is preferred over EDC/HOBt for faster conversion.[1]

Analytical Validation (QC)

When characterizing 4,6-DMQA derivatives, specific NMR signatures confirm regiochemistry and integrity.[1]

| Feature | 1H NMR Signal (CDCl3) | Diagnostic Value |

| C2-H | δ 8.5 - 8.7 (dd) | Confirms Quinoline ring integrity.[1] |

| 4-OMe | δ 3.9 - 4.0 (s) | Distinct singlet; confirms 4-position substitution. |

| 6-OMe | δ 3.8 - 3.9 (s) | Usually upfield of the 4-OMe.[1] |

| C8-NH | δ 6.5 - 7.5 (br s) | Disappears upon D2O shake; shifts significantly after acylation.[1] |

References

-

Carroll, F. I., et al. (1979). Synthesis of Some 4-Substituted 8-Amino-6-methoxyquinolines as Potential Antimalarials.[1][2][3][4][5] Journal of Medicinal Chemistry.[5] Link

-

Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: Future prospects as antimalarial drugs.[1][4][5] Current Opinion in Infectious Diseases. Link

-

Vangapandu, S., et al. (2003). 8-Quinolinamines and their amino acid conjugates as broad-spectrum anti-infectives.[1][2] Bioorganic & Medicinal Chemistry.[3][6][7] Link

-

Organic Chemistry Portal. (2023). Reductive Amination: Protocols and Mechanism.Link

-

World Health Organization. (1981). The Chemotherapy of Malaria: 8-Aminoquinolines.[3][4][7][8][9] WHO Monograph Series. Link

Sources